Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Anticancer Cytotoxicity Breast Cancer

(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide (CAS 898453-82-2, PubChem CID is a synthetic acrylamide derivative incorporating a benzothiazole heterocycle and a pyridin-2-ylmethyl substituent. The compound belongs to the broader class of 2-cyanoacrylamide/benzothiazole hybrids, a family that has attracted attention for its multitarget biological activity, including cytotoxicity against human cancer cell lines, antimicrobial effects, and antiviral properties.

Molecular Formula C22H16ClN3OS
Molecular Weight 405.9
CAS No. 898453-82-2
Cat. No. B2650477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide
CAS898453-82-2
Molecular FormulaC22H16ClN3OS
Molecular Weight405.9
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C22H16ClN3OS/c23-18-9-2-1-7-16(18)12-13-21(27)26(15-17-8-5-6-14-24-17)22-25-19-10-3-4-11-20(19)28-22/h1-14H,15H2/b13-12+
InChIKeyCBEDBBHWEOTZGR-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 898453-82-2: (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide – Procurement-Relevant Identity and Compound Class Profile


(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide (CAS 898453-82-2, PubChem CID 18576669) is a synthetic acrylamide derivative incorporating a benzothiazole heterocycle and a pyridin-2-ylmethyl substituent [1]. The compound belongs to the broader class of 2-cyanoacrylamide/benzothiazole hybrids, a family that has attracted attention for its multitarget biological activity, including cytotoxicity against human cancer cell lines, antimicrobial effects, and antiviral properties [2]. While public databases confirm the chemical identity and computed physicochemical properties (MW 405.9 g/mol, XLogP3-AA 5.2), standalone biological profiling data for this precise molecular entity remains sparse in the peer-reviewed primary literature [1].

Procurement Alert for CAS 898453-82-2: Why In-Class Benzothiazole Acrylamide Analogs Cannot Be Assumed Interchangeable


Although CAS 898453-82-2 shares the benzothiazole-acrylamide scaffold with numerous analogs, the published structure-activity landscape strongly indicates that minor structural permutations produce large shifts in biological potency and selectivity. In the reference series by Mohamed et al. (2016), congeneric compounds exhibited highly divergent cytotoxicity profiles against MCF-7, HEPG2, and PC3 cell lines, with only two of eight tested analogs (compounds 5 and 6) showing strong antitumor activity, while the remaining analogs were essentially inactive [1]. Similarly, antiviral activity against VSV was restricted to specific substitution patterns (compounds 4, 5, and 8) [1]. These non-uniform bioactivity distributions underscore that generic selection within the class carries substantial risk of acquiring an inactive or irrelevant compound for a given research objective. Direct, quantitative evidence at the level of the individual compound – rather than class-level extrapolation – is required to justify procurement.

Quantitative Differentiation Evidence for CAS 898453-82-2: Head-to-Head and Cross-Study Comparator Data


Anticancer Cytotoxicity in MCF-7 Breast Cancer Cells: Class-Level Potency Inference from Structurally Proximal Analogs

No direct single-agent cytotoxicity data for CAS 898453-82-2 were identified in the non-prohibited literature. However, the closest structurally characterized in-class compounds from the same research group provide a contextual baseline. In the SRB assay against MCF-7 (human breast adenocarcinoma), the most active benzothiazole-acrylamide analogs (compounds 5 and 6) exhibited strong cytotoxicity, whereas other direct scaffold analogs (compounds 1-4, 7, 8) were reported as showing only weak or negligible activity under identical assay conditions [1]. Without compound-specific IC50 values for CAS 898453-82-2, procurement decisions must rely on this class-level inference that potency is exquisitely sensitive to substitution pattern.

Anticancer Cytotoxicity Breast Cancer

Antiviral Selectivity Against Vesicular Stomatitis Virus (VSV): Divergent Efficacy Within the Benzothiazole Acrylamide Series

In the published series, antiviral effect against VSV was non-uniform: compounds 4, 5, and 8 exhibited promising antiviral activity, while lead compound 3 showed the least viral inhibition [1]. The specific antiviral status of CAS 898453-82-2 is unreported, but the data pattern reinforces that in-class antiviral activity cannot be predicted from the core scaffold alone.

Antiviral VSV Orthomyxoviridae

Antimicrobial Activity Divergence: Selective Microbial Susceptibility Within the Acrylamide-Benzothiazole Series

Most of the synthesized compounds in the reference study (except compounds 6 and 7) displayed high to moderate antimicrobial activity attributed to sterol binding or cell permeability alteration [1]. No data exist for CAS 898453-82-2, but the exceptions (compounds 6 and 7) demonstrate that antimicrobial inactivity is possible within the same scaffold series.

Antimicrobial Antibacterial Antifungal

Evidence-Backed Application Scenarios for CAS 898453-82-2: Aligning Procurement Decisions with Verified Class Behavior


Structure-Activity Relationship (SAR) Exploration in Benzothiazole-Acrylamide Anticancer Leads

This compound is suitable as a core scaffold diversification unit in medicinal chemistry campaigns targeting breast cancer (MCF-7), liver carcinoma (HEPG2), or prostate cancer (PC3). Given the published observation that only specific substitutions within the benzothiazole-acrylamide series unlock strong cytotoxicity [1], CAS 898453-82-2 represents a structural variant whose N-pyridin-2-ylmethyl and 2-chlorophenyl appendages can be systematically evaluated to expand SAR understanding beyond the previously characterized substitution patterns.

Antiviral Probe Design Targeting Vesicular Stomatitis Virus (VSV)

Based on the finding that antiviral activity against VSV is highly substitution-dependent within the series [1], researchers probing viral entry or replication inhibition can use this compound as a comparative negative control or as a starting point for chemical optimization. Its distinct substitution pattern relative to the active analogs (compounds 4, 5, 8) enables dissecting which structural features drive antiviral potency.

Selective Antimicrobial Agent Discovery via Sterol-Binding Mechanisms

The reference study suggests that antimicrobial activity within this class operates through sterol binding or membrane permeability disruption, with two analogs (6 and 7) being inactive [1]. CAS 898453-82-2 can be evaluated in antimicrobial panels to determine whether the 2-chlorophenyl and pyridylmethyl combination places it in the active or inactive category, thereby testing mechanistic hypotheses about sterol-target engagement.

Quote Request

Request a Quote for (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.